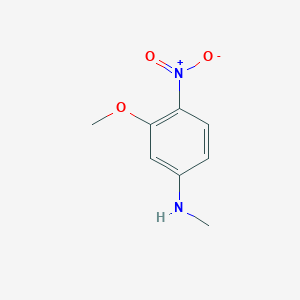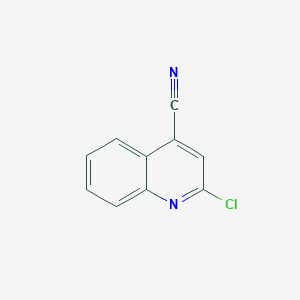
2-Chloroquinoline-4-carbonitrile
Übersicht
Beschreibung
2-Chloroquinoline-4-carbonitrile is an organic compound . It belongs to the class of quinoline derivatives, which have a broad range of biological activities and synthetic applications.
Synthesis Analysis
The synthesis of 2-Chloroquinoline-4-carbonitrile involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .
Molecular Structure Analysis
The molecular formula of 2-Chloroquinoline-4-carbonitrile is C10H5ClN2 . Its molecular weight is 188.62 .
Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes represent an extremely interesting class of organic compounds that can be exploited as precursors and building blocks for the synthesis of a wide range of heterocyclic systems . They are potent antibiotics for microbial and cancer treatment .
Physical And Chemical Properties Analysis
2-Chloroquinoline-4-carbonitrile is a white to pale yellow solid that is sparingly soluble in water. Its density is 1.23 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Heterocyclic Compounds
- Summary of the Application: 2-Chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions the use of these compounds in the construction of heterocyclic systems .
- Results or Outcomes: The results of these syntheses are new heterocyclic compounds, but the source does not provide quantitative data or statistical analyses .
Application 2: Antibacterial and Antioxidant Activities
- Summary of the Application: 2-Chloroquinoline-3-carbonitrile and related compounds are synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds are synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .
- Results or Outcomes: The synthesized compounds showed good antibacterial activity against various bacteria. For example, compound 6 and 8 showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds 5 and 6 displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .
Application 3: Antimicrobial Activity
- Summary of the Application: The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions the use of these compounds in antimicrobial activity studies .
- Results or Outcomes: The bromo derivative showed significant antimicrobial activity, but the source does not provide quantitative data or statistical analyses .
Application 4: Anti-Inflammatory Activity
- Summary of the Application: 2-Chloroquinoline-3-carbaldehydes and their derivatives have shown considerable anti-inflammatory activities .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source, but it mentions the use of these compounds in anti-inflammatory activity studies .
- Results or Outcomes: The compounds showed significant anti-inflammatory activity, but the source does not provide quantitative data or statistical analyses .
Application 5: Anticancer Activity
- Summary of the Application: The synthesized compounds were screened for their antibacterial activity and also evaluated for their anticancer activity .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source, but it mentions the use of these compounds in anticancer activity studies .
- Results or Outcomes: The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with topoisomerase II β and E. coli DNA gyrase B. Compounds 6 (−6.4 kcal/mol) and 8 (−6.6 kcal/mol) exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . The synthesized compounds were also found to have minimum binding energy ranging from −6.9 to −7.3 kcal/mol against topoisomerase II β .
Application 6: Antiviral Activity
- Summary of the Application: 2-Chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities as antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source, but it mentions the use of these compounds in antiviral activity studies .
- Results or Outcomes: The compounds showed significant antiviral activity, but the source does not provide quantitative data or statistical analyses .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloroquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMENHKKHOIYEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628587 | |
| Record name | 2-Chloroquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-4-carbonitrile | |
CAS RN |
4366-88-5 | |
| Record name | 2-Chloroquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



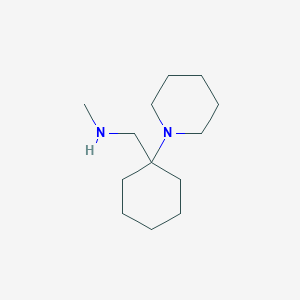
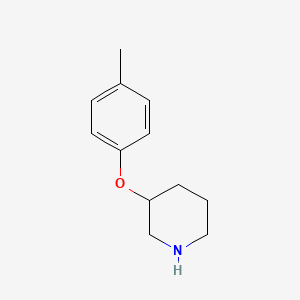
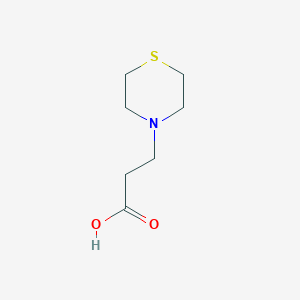
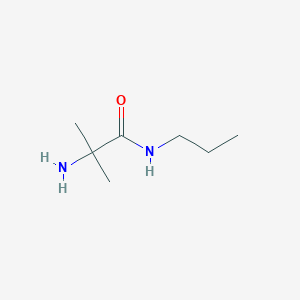
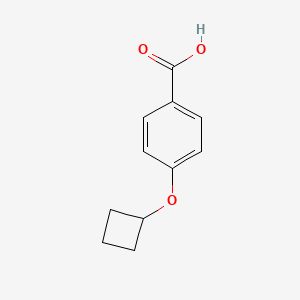

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
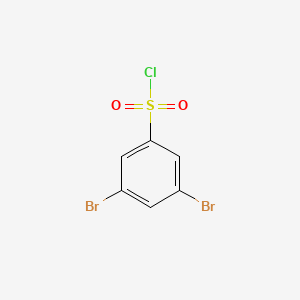
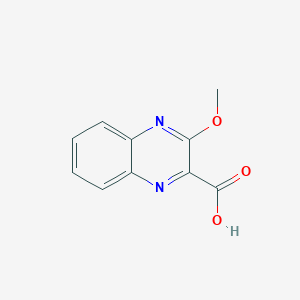

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
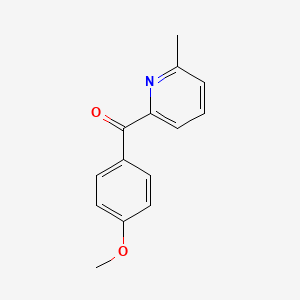
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
